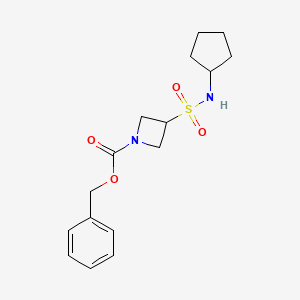

Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate

Description

Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate is an azetidine-based compound featuring a sulfamoyl group substituted with a cyclopentyl moiety.

Properties

IUPAC Name |

benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c19-16(22-12-13-6-2-1-3-7-13)18-10-15(11-18)23(20,21)17-14-8-4-5-9-14/h1-3,6-7,14-15,17H,4-5,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWAFZQHZILCFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2CN(C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with cyclopentylsulfamoyl chloride and benzyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzyl ester moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azetidines or esters.

Scientific Research Applications

Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring and cyclopentylsulfamoyl group play crucial roles in binding to these targets, modulating their activity, and exerting therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Data for Azetidine-1-carboxylate Derivatives

Physicochemical Properties

- Physical State : Most analogs are oils (e.g., colorless or yellow oils), suggesting low crystallinity, which may complicate purification .

- Chromatographic Behavior: The tert-butyl 3-(benzyl(ethyl)amino) derivative (Rf = 0.45) exhibits moderate polarity, aligning with its mixed heptanes/EtOAc eluent system .

Functional Group Impact

- Sulfamoyl vs.

- Electron-Withdrawing Groups: Derivatives like the dicyano-phenylethyl substituent or phosphoryl group could increase electrophilicity, altering reactivity in downstream applications.

Stability and Handling

- Discontinued Compounds : The triazol-substituted analog is discontinued, possibly due to instability or synthesis challenges .

- Storage : Lab-specific handling is emphasized for triazol derivatives, reflecting sensitivity to decomposition .

Research Implications

The cyclopentylsulfamoyl group in Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate likely confers distinct advantages over analogs:

Steric Effects: The cyclopentyl moiety may improve metabolic stability compared to smaller substituents (e.g., methylamino ).

Biological Activity

Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.

The biological activity of this compound primarily involves its interaction with carbonic anhydrases (CAs), which are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of CAs can lead to therapeutic effects in various conditions, including glaucoma, edema, and certain types of cancer.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives similar to this compound exhibit significant inhibitory activity against different isoforms of carbonic anhydrases. For instance:

- Human Carbonic Anhydrase II (hCA II) : Compounds related to this structure showed inhibition constants (K_i) ranging from 1.7 to 85.8 nM, indicating strong inhibitory potential compared to standard drugs like acetazolamide .

- Human Carbonic Anhydrase VII (hCA VII) : This isoform also exhibited similar inhibition profiles, with some derivatives showing K_i values as low as 1.2 nM .

Study on Alkyl/Benzyl Sulfamoyl Compounds

A comprehensive investigation into a series of alkyl/benzyl (4-sulfamoylphenyl)carbamimidothioates revealed that compounds with similar sulfamoyl functionalities displayed varying degrees of potency against multiple CA isoforms. The study highlighted the importance of substituent groups on the benzene ring, where electron-withdrawing groups enhanced inhibitory activity .

Antimicrobial Activity

In addition to carbonic anhydrase inhibition, benzyl derivatives have been evaluated for antimicrobial properties. A study on various benzyl-substituted thiazole derivatives indicated notable activity against pathogens such as Candida albicans and Staphylococcus aureus, suggesting a broad spectrum of biological activity beyond enzyme inhibition .

Summary Table of Biological Activities

| Biological Target | IC50/Ki (nM) | Notes |

|---|---|---|

| Human CA II | 1.7 - 85.8 | Strong inhibitor compared to acetazolamide |

| Human CA VII | 1.2 | Most potent among tested derivatives |

| Antimicrobial Activity | Variable | Effective against Candida and Staphylococcus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.